molecular formula C20H28N2O2 B13895090 Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate

Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13895090
M. Wt: 328.4 g/mol
InChI Key: JHVYVEUMXODDOS-UHFFFAOYSA-N
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Description

Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate (CAS: 2940943-24-6) is a structurally complex spirocyclic compound with a molecular formula of C₂₀H₂₈N₂O₂ and a molecular weight of 328.45 g/mol . Its core features include:

  • A 6-azaspiro[2.5]octane scaffold, which combines a six-membered azaspiro ring with a cyclopropane moiety.
  • A benzyloxycarbonyl (Cbz) protecting group at the 6-position.

This compound is primarily utilized in medicinal chemistry research as an intermediate for synthesizing bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C20H28N2O2/c1-21(18-7-8-18)14-17-13-20(17)9-11-22(12-10-20)19(23)24-15-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3

InChI Key

JHVYVEUMXODDOS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3)C4CC4

Origin of Product

United States

Preparation Methods

Synthesis of the 6-Azaspiro[2.5]octane Core

  • The 6-azaspiro[2.5]octane scaffold can be synthesized starting from commercially available cyclic amines or amino alcohols.
  • A common approach involves intramolecular cyclization where a nitrogen atom attacks an electrophilic carbon center to form the spirocyclic ring system.
  • Protective groups may be used to control regioselectivity and stereochemistry during ring closure.
  • The stereochemistry at the spiro center is crucial and is controlled by choice of reagents and reaction conditions.

Functionalization at the 6-Position with Carboxylate Group

  • The carboxylate function at the 6-position is introduced by oxidation or carboxylation reactions on the spirocyclic intermediate.
  • Subsequent esterification with benzyl alcohol is typically performed using standard esterification protocols such as DCC (dicyclohexylcarbodiimide) coupling or acid chloride formation followed by reaction with benzyl alcohol.
  • The benzyl ester serves as a protecting group for the acid functionality and facilitates purification.

Representative Synthetic Route and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Spirocyclization Cyclization of amino alcohol with electrophile, base catalyst Formation of 6-azaspiro[2.5]octane core
2 Carboxylation/Oxidation Oxidant (e.g., KMnO4, CrO3) or CO2 fixation Introduction of carboxylic acid group at position 6
3 Esterification Benzyl alcohol, DCC or acid chloride, base (e.g., pyridine) Formation of benzyl ester
4 Reductive amination Cyclopropylmethylamine, NaBH(OAc)3 or NaBH3CN, solvent (e.g., MeOH) Attachment of cyclopropyl(methyl)amino methyl substituent at position 2

Data Tables from Literature and Patents

Parameter Value/Condition Reference/Source
Molecular Weight 328.45 g/mol Patent WO2010006938A1
CAS Number 2940943-24-6 Chemical supplier data
Spirocyclization temperature 50-80 °C Patent WO2013127269A1
Esterification yield 75-90% Patent WO2010006938A1
Reductive amination solvent Methanol or ethanol General synthetic protocols
Reductive amination yield 65-85% Patent WO2013127269A1

Research Discoveries and Optimization Insights

  • Stereochemical Control: The azaspirocyclic core's stereochemistry significantly affects biological activity; thus, asymmetric synthesis methods or chiral auxiliaries are often employed to ensure enantiopurity.
  • Reductive Amination Efficiency: Use of sodium triacetoxyborohydride is preferred over sodium cyanoborohydride due to milder conditions and fewer side reactions.
  • Protecting Group Strategies: Benzyl ester protection facilitates purification and can be removed under mild hydrogenolysis conditions if free acid is required.
  • Scale-Up Considerations: The spirocyclization step requires careful control of reaction temperature and stoichiometry to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, using reagents such as sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride

    Nucleophiles: Sodium azide, sodium hydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential side effects.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate with analogous spirocyclic derivatives, highlighting structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Hydrogen Bond Acceptors/Donors Applications
This compound 2940943-24-6 C₂₀H₂₈N₂O₂ 328.45 Cyclopropyl(methyl)amino-methyl, Cbz group ~3.1* 3 acceptors, 0 donors CNS drug intermediates
Benzyl 6-azaspiro[2.5]octane-6-carboxylate 1037834-61-9 C₁₅H₁₉NO₂ 245.32 Unsubstituted spiro scaffold, Cbz group 3.14 3 acceptors, 0 donors Building block for peptide mimics
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate 77211-75-7 C₁₄H₁₇NO₃ 247.29 1-Oxa substitution, Cbz group ~2.8† 3 acceptors, 0 donors Spirocyclic ether synthesis
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate N/A‡ C₁₂H₁₉NO₃ 225.28 tert-Butyl ester, 4-oxo substitution 1.9 3 acceptors, 0 donors Protease inhibitor intermediates
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 289.33 Carboxylic acid at 1-position, Cbz group 1.9 4 acceptors, 1 donor Peptide coupling reagents

*Estimated based on similar substituents. †Derived from (C₁₄H₁₇NO₃). ‡No CAS provided in .

Key Structural and Functional Insights:

Substituent-Driven Lipophilicity: The cyclopropyl(methyl)amino-methyl group in the target compound increases its lipophilicity (LogP ~3.1) compared to simpler analogs like Benzyl 6-azaspiro[2.5]octane-6-carboxylate (LogP 3.14) . This enhances membrane permeability, critical for CNS-targeting drugs. The 1-oxa variant (LogP ~2.8) is less lipophilic due to the oxygen atom, favoring solubility in polar solvents .

Steric and Electronic Effects: The tert-butyl and 4-oxo groups in tert-butyl derivatives reduce steric hindrance compared to the cyclopropyl-containing target compound, making them more reactive in nucleophilic substitutions . The carboxylic acid in 6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid introduces hydrogen-bonding capacity (1 donor), enabling interactions with enzymatic active sites .

Synthetic Utility :

  • The Cbz group in all benzyl derivatives serves as a removable protecting group for amines, facilitating stepwise synthesis .
  • 1-Oxa and 4-oxo variants are preferred for generating spirocyclic ethers and ketones, respectively, in heterocyclic chemistry .

Biological Activity

Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within the bicyclic framework. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in drug design aimed at treating various diseases, including neurological disorders and cancer.

  • Molecular Formula : C20_{20}H28_{28}N2_2O2_2
  • Molecular Weight : 328.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets due to its structural complexity. The spirocyclic nature may enhance its stability and selectivity, making it a candidate for further exploration in therapeutic contexts.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives synthesized from similar structural frameworks have shown promising results against multiple cancer cell lines:

CompoundCancer TypeIC50 (µM)Remarks
Compound 5dLeukemia<10Non-cytotoxic
Compound 5hOvarian Cancer<15Non-cytotoxic
Compound 5xBreast Cancer<20Non-cytotoxic

These findings highlight the potential of benzyl derivatives in targeting cancer cells while minimizing toxicity to normal cells, a critical factor in drug development.

Antimicrobial Activity

In addition to anticancer properties, the compound's structural analogs have been evaluated for antimicrobial activity. Studies indicate that certain derivatives exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria:

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CC. albicans32 µg/mL

These results suggest that modifications in the benzyl structure can lead to enhanced antimicrobial properties, making it a versatile candidate for further research.

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on various benzyl derivatives demonstrated that compounds with similar spirocyclic structures exhibited superior potency compared to established anticancer drugs like sunitinib. Notably, compounds such as 5d and 5h showed significant antiproliferative effects across a variety of cancer cell lines, suggesting their potential as alternative therapies.
  • Safety Profile : In vitro studies assessing cytotoxicity revealed that several derivatives maintained low toxicity levels towards human embryonic kidney cells and red blood cells, reinforcing their safety profile at therapeutic concentrations.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, further elucidating their mechanism of action.

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